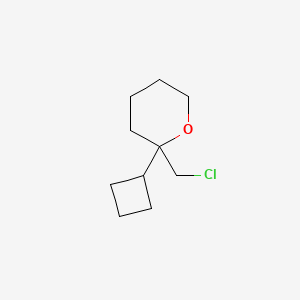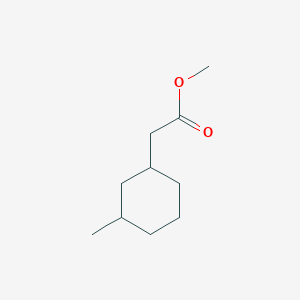![molecular formula C9H9F3OS B13186531 2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol](/img/structure/B13186531.png)
2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol is an organic compound with the molecular formula C9H9F3OS It is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which is further connected to an ethane-1-thiol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol typically involves the reaction of 4-(trifluoromethyl)phenol with ethylene sulfide in the presence of a base such as sodium hydride. The reaction proceeds through the nucleophilic substitution of the phenol group by the ethylene sulfide, resulting in the formation of the desired thiol compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium hypochlorite.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding sulfides.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Trifluoromethyl)phenol
- 2-(Trifluoromethyl)phenoxyethanol
- 4-(Trifluoromethyl)phenoxyacetic acid
Uniqueness
2-[4-(Trifluoromethyl)phenoxy]ethane-1-thiol is unique due to the presence of both a trifluoromethyl group and a thiol group. This combination imparts distinct chemical properties, such as enhanced reactivity and the ability to form strong interactions with biological targets.
Properties
Molecular Formula |
C9H9F3OS |
|---|---|
Molecular Weight |
222.23 g/mol |
IUPAC Name |
2-[4-(trifluoromethyl)phenoxy]ethanethiol |
InChI |
InChI=1S/C9H9F3OS/c10-9(11,12)7-1-3-8(4-2-7)13-5-6-14/h1-4,14H,5-6H2 |
InChI Key |
PPDMWUVZIKIOCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)OCCS |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
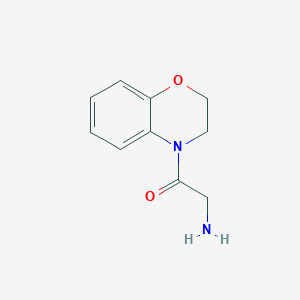
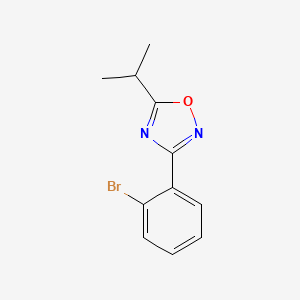
amine](/img/structure/B13186479.png)
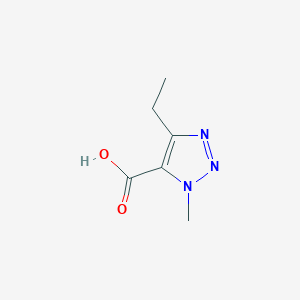

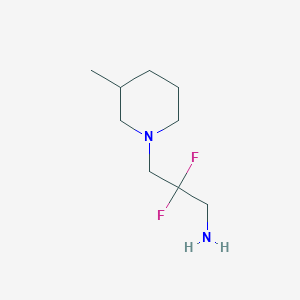
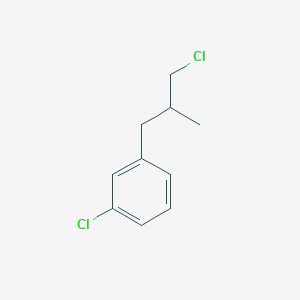
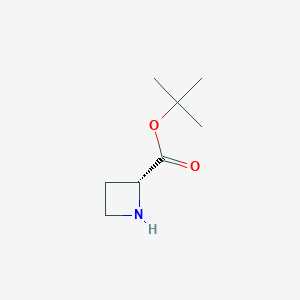
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
